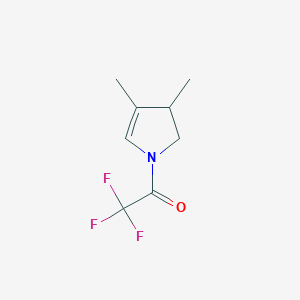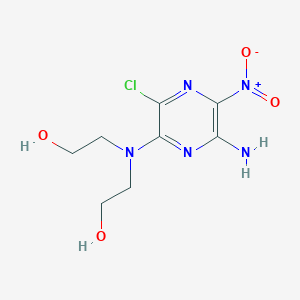
2,2'-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol is a chemical compound with a complex structure that includes amino, chloro, and nitro functional groups attached to a pyrazine ring
Vorbereitungsmethoden
The synthesis of 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of amino, chloro, and nitro groups through substitution reactions using reagents like ammonia, chlorine, and nitric acid under controlled conditions.
Attachment of Diethanol Groups: This step involves the reaction of the functionalized pyrazine with diethanolamine under suitable conditions to form the final compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazine derivatives with amino, chloro, and nitro groups. Compared to these compounds, 2,2’-((6-Amino-3-chloro-5-nitropyrazin-2-yl)azanediyl)diethanol is unique due to the presence of diethanol groups, which may enhance its solubility and reactivity. Examples of similar compounds include:
- 2-Amino-6-chloro-3-nitropyridine
- 2-Amino-5-chloro-3-nitropyridine
These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Eigenschaften
CAS-Nummer |
88793-45-7 |
|---|---|
Molekularformel |
C8H12ClN5O4 |
Molekulargewicht |
277.66 g/mol |
IUPAC-Name |
2-[(6-amino-3-chloro-5-nitropyrazin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C8H12ClN5O4/c9-5-7(13(1-3-15)2-4-16)12-6(10)8(11-5)14(17)18/h15-16H,1-4H2,(H2,10,12) |
InChI-Schlüssel |
QYLSTKQFYNUKCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)C1=NC(=C(N=C1Cl)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


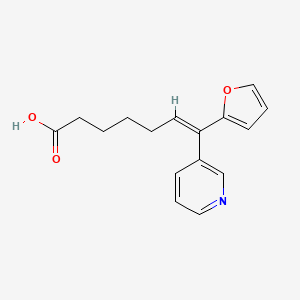
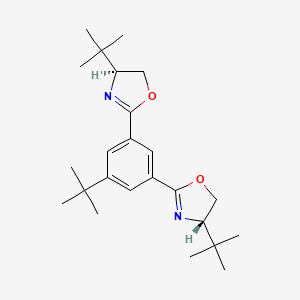
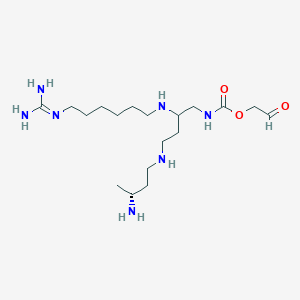
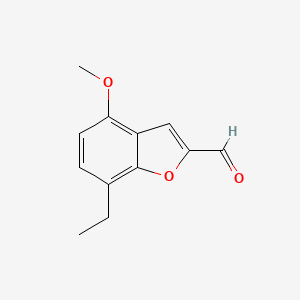
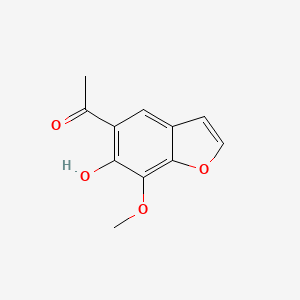
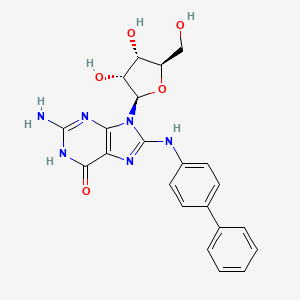

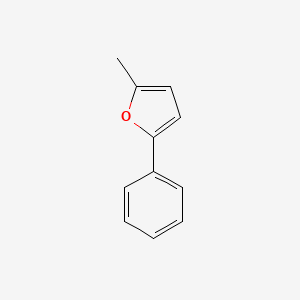

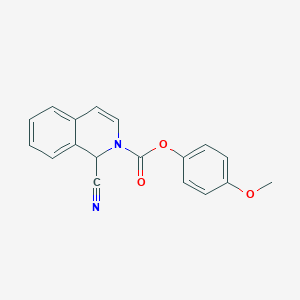
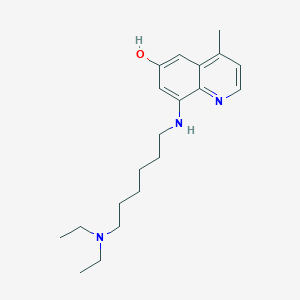
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)
